molecular formula C20H30N2O4 B12584164 1,3-Pyrrolidinedicarboxylic acid, 4-[[(1R)-1-phenylethyl]amino]-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R,4S)-

1,3-Pyrrolidinedicarboxylic acid, 4-[[(1R)-1-phenylethyl]amino]-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R,4S)-

Cat. No.: B12584164
M. Wt: 362.5 g/mol
InChI Key: MHHDWWBEDLSZNN-UHFFFAOYSA-N
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Description

1,3-Pyrrolidinedicarboxylic acid, 4-[[(1R)-1-phenylethyl]amino]-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R,4S)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with carboxylic acid and ester groups, as well as an amino group attached to a phenylethyl moiety. The stereochemistry of the compound is defined by the (3R,4S) configuration, which influences its chemical behavior and interactions.

Preparation Methods

The synthesis of 1,3-Pyrrolidinedicarboxylic acid, 4-[[(1R)-1-phenylethyl]amino]-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R,4S)- involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Carboxylic Acid Groups: The carboxylic acid groups are introduced through oxidation reactions.

    Esterification: The ester groups are formed by reacting the carboxylic acids with alcohols under acidic conditions.

    Amination: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine.

    Final Configuration: The stereochemistry is controlled through chiral catalysts or starting materials to achieve the (3R,4S) configuration.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1,3-Pyrrolidinedicarboxylic acid, 4-[[(1R)-1-phenylethyl]amino]-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R,4S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carboxylic acids to alcohols or other derivatives.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

    Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3-Pyrrolidinedicarboxylic acid, 4-[[(1R)-1-phenylethyl]amino]-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R,4S)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Pyrrolidinedicarboxylic acid, 4-[[(1R)-1-phenylethyl]amino]-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R,4S)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, altering signal transduction pathways, or affecting gene expression. Detailed studies are required to elucidate the exact molecular mechanisms and targets .

Comparison with Similar Compounds

1,3-Pyrrolidinedicarboxylic acid, 4-[[(1R)-1-phenylethyl]amino]-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R,4S)- can be compared with similar compounds such as:

    1,3-Pyrrolidinedicarboxylic acid, 4-methyl-, 1-(1,1-dimethylethyl) ester, (3R,4R)-rel-: This compound has a similar pyrrolidine ring structure but differs in the substituents and stereochemistry.

    1-tert-butyl 3-ethyl (3R,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate: This compound has a hydroxyl group instead of an amino group, leading to different chemical properties and reactivity.

The uniqueness of 1,3-Pyrrolidinedicarboxylic acid, 4-[[(1R)-1-phenylethyl]amino]-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R,4S)- lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl 4-(1-phenylethylamino)pyrrolidine-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O4/c1-6-25-18(23)16-12-22(19(24)26-20(3,4)5)13-17(16)21-14(2)15-10-8-7-9-11-15/h7-11,14,16-17,21H,6,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHDWWBEDLSZNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC1NC(C)C2=CC=CC=C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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